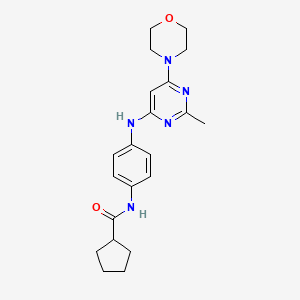![molecular formula C23H25FN6O B11335243 N-(3-fluorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B11335243.png)
N-(3-fluorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Sa structure chimique comprend un cycle pipérazine avec un groupe carboxamide, un substituant fluorophényle et une partie pyrimidine.
- Ce composé a suscité l'intérêt en raison de ses activités biologiques potentielles.
N-(3-fluorophényl)-4-{2-méthyl-6-[(4-méthylphényl)amino]pyrimidin-4-yl}pipérazine-1-carboxamide: , est un composé organique synthétique.
Méthodes De Préparation
Voies de synthèse: Le composé X peut être synthétisé par différentes voies. Une méthode courante implique la réaction d'un dérivé de pipérazine avec un précurseur de pyrimidine.
Conditions de réaction: La synthèse se déroule généralement dans des conditions douces, souvent en utilisant des solvants organiques et des catalyseurs appropriés.
Production industrielle: Bien que les méthodes de production à l'échelle industrielle puissent varier, des procédés efficaces et évolutifs sont essentiels pour la synthèse commerciale.
Analyse Des Réactions Chimiques
Réactivité: Le composé X peut subir plusieurs types de réactions, notamment l'oxydation, la réduction et la substitution.
Réactifs courants: Des réactifs tels que des agents oxydants (par exemple, KMnO₄), des agents réducteurs (par exemple, NaBH₄) et des nucléophiles (par exemple, des amines) jouent un rôle crucial.
Principaux produits: En fonction des conditions de réaction, les produits peuvent inclure des dérivés avec des parties pipérazine ou pyrimidine modifiées.
Applications de la recherche scientifique
Chimie: Le composé X sert de brique de construction polyvalente pour la conception de nouvelles molécules présentant des propriétés spécifiques.
Biologie: Les chercheurs explorent ses interactions avec des cibles biologiques, telles que les enzymes ou les récepteurs.
Médecine: Les recherches se concentrent sur son potentiel en tant que candidat médicament, en particulier dans des domaines tels que le cancer, l'inflammation ou les maladies infectieuses.
Industrie: Les applications vont des produits agrochimiques à la science des matériaux.
Mécanisme d'action
- Le composé X exerce probablement ses effets en interagissant avec des cibles moléculaires spécifiques.
- Des études supplémentaires sont nécessaires pour élucider son mécanisme précis, y compris les voies impliquées.
Applications De Recherche Scientifique
Chemistry: Compound X serves as a versatile building block for designing novel molecules with specific properties.
Biology: Researchers explore its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigations focus on its potential as a drug candidate, especially in areas like cancer, inflammation, or infectious diseases.
Industry: Applications range from agrochemicals to materials science.
Mécanisme D'action
- Compound X likely exerts its effects by interacting with specific molecular targets.
- Further studies are needed to elucidate its precise mechanism, including pathways involved.
Comparaison Avec Des Composés Similaires
Unicité: Les caractéristiques structurales uniques du composé X le distinguent des composés apparentés.
Composés similaires: D'autres molécules à base de pipérazine, telles que et , partagent certaines similitudes mais diffèrent par leurs substituants ou groupes fonctionnels.
N'oubliez pas que cette vue d'ensemble fournit un résumé concis, et des recherches et des études détaillées supplémentaires sont essentielles pour une compréhension approfondie du composé X
Propriétés
Formule moléculaire |
C23H25FN6O |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
N-(3-fluorophenyl)-4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C23H25FN6O/c1-16-6-8-19(9-7-16)27-21-15-22(26-17(2)25-21)29-10-12-30(13-11-29)23(31)28-20-5-3-4-18(24)14-20/h3-9,14-15H,10-13H2,1-2H3,(H,28,31)(H,25,26,27) |
Clé InChI |
ZUKIEZMBHRCVKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propyl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11335175.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11335191.png)
![Ethyl 5-cyano-4-(3-fluorophenyl)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11335198.png)

![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11335209.png)
![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11335210.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B11335219.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-phenyl-2-butanyl)acetamide](/img/structure/B11335226.png)

![7-(4-chlorophenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11335230.png)
![Methyl 2-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11335231.png)
![N-[2-(benzylsulfanyl)ethyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335236.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11335237.png)
